(3-(Benzylamino)oxetan-3-yl)methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[3-(benzylamino)oxetan-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c13-7-11(8-14-9-11)12-6-10-4-2-1-3-5-10/h1-5,12-13H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDZCEIWWDXJTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CO)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Oxetane Ring Systems
Classical and Established Routes to Oxetanes
Long-standing methods have provided the foundational chemistry for accessing the oxetane (B1205548) core. These routes, while sometimes limited by substrate scope or harsh conditions, remain relevant, particularly in the synthesis of complex natural products.
Intramolecular Williamson Ether Synthesis
The intramolecular Williamson ether synthesis is a cornerstone method for forming cyclic ethers, including oxetanes. acs.orgmasterorganicchemistry.com This approach involves a base-mediated S_N2 reaction where an alkoxide nucleophile displaces a leaving group located on the same molecule, typically in a 1,3-relationship for oxetane formation. acs.orglibretexts.org The most common precursors are 1,3-haloalcohols or mono-sulfonated 1,3-diols. masterorganicchemistry.comresearchgate.net
The reaction is initiated by deprotonating the hydroxyl group with a base, such as sodium hydride (NaH), to form an alkoxide. acs.orgmasterorganicchemistry.com This alkoxide then attacks the carbon bearing the leaving group (e.g., a halide or tosylate) in an intramolecular fashion to close the four-membered ring. masterorganicchemistry.comlibretexts.org
Despite its utility, this method can be hampered by the kinetics of forming a strained four-membered ring, which is generally slower than the formation of five- or six-membered rings. acs.orglibretexts.org Competing side reactions, such as intermolecular etherification or Grob fragmentation, can also lower the yield. acs.org Nevertheless, this strategy is frequently employed in complex syntheses, such as the construction of the oxetane ring in Taxol and the antiviral nucleoside oxetanocin A. acs.orgresearchgate.netillinois.edu
Paternò-Büchi Photochemical Cycloaddition
The Paternò-Büchi reaction is a powerful photochemical method for the direct synthesis of oxetanes. nih.govresearchgate.net It involves a [2+2] cycloaddition between a carbonyl compound in an excited state and an alkene in its ground state. beilstein-journals.orgnih.govnumberanalytics.com First reported by Emanuele Paternò in 1909 and later structurally elucidated by George Büchi, this reaction has become a fundamental tool in photochemistry. illinois.edunih.govnumberanalytics.com
The mechanism typically begins with the photo-excitation of the carbonyl compound to its first singlet excited state (S₁), which then undergoes efficient intersystem crossing (ISC) to the more stable triplet excited state (T₁). nih.govnumberanalytics.com The triplet carbonyl then adds to the ground-state alkene to form a triplet 1,4-biradical intermediate. nih.govnumberanalytics.com Subsequent intersystem crossing of this biradical to the singlet state is followed by rapid cyclization to yield the final oxetane product. nih.govnumberanalytics.com
This reaction has been widely applied to the synthesis of various oxetanes, including those embedded in natural products. nih.govslideshare.net Visible-light-mediated versions of the Paternò-Büchi reaction have also been developed, offering milder conditions compared to traditional UV irradiation. beilstein-journals.orgnih.gov
Reactivity and Selectivity Considerations in Paternò-Büchi Reactions
The outcome of the Paternò-Büchi reaction is governed by several factors that influence its reactivity and selectivity. The reaction generally works well with aromatic aldehydes and ketones, and electron-rich alkenes such as enol ethers. nih.gov
Regioselectivity : The regioselectivity is primarily determined by the stability of the intermediate 1,4-biradical formed after the initial bond formation. The more stable biradical is preferentially formed. For instance, in the reaction between an excited carbonyl and an unsymmetrical alkene, the addition occurs to create the most stable possible radical centers. nih.govresearchgate.net
Stereoselectivity : The stereoselectivity (both diastereoselectivity and enantioselectivity) is influenced by the geometry of the triplet exciplex and the subsequent biradical intermediates. nih.gov The final stereochemistry is a result of a complex interplay of kinetic and thermodynamic factors during the cyclization and cleavage reactions of the intermediate biradicals. nih.gov For example, the reaction of benzaldehyde (B42025) with 2,3-dihydrofuran (B140613) yields a mixture of endo and exo isomers, with the ratio depending on factors like solvent and temperature. researchgate.net High diastereoselectivity can be achieved in certain cases, such as the reaction of N-acyl enamines to produce protected 3-aminooxetanes. organic-chemistry.org
Sulfonium (B1226848) Ylide Chemistry for Oxetane Formation
Sulfur ylides, particularly those developed in the context of the Corey-Chaykovsky reaction, provide an alternative route to strained rings. rsc.orgyoutube.com While primarily used for synthesizing epoxides and cyclopropanes, specific applications for oxetane synthesis exist, most notably through the ring expansion of epoxides. beilstein-journals.orgillinois.edu
In a common two-step sequence, an epoxide is first opened by a nucleophile that contains a leaving group. The resulting intermediate, a 1,3-halohydrin derivative, can then undergo intramolecular cyclization. A more direct approach involves the reaction of epoxides with sulfur ylides. For example, sulfonium ylides have been used to ring-expand epoxides to furnish enantioenriched oxetanes. illinois.edu A related and powerful strategy involves a sulfoxonium ylide-mediated ring expansion of epoxides to form the oxetane ring, a key step in a previously reported synthesis of a bioactive steroid derivative. nih.govacs.org This method leverages the high reactivity of epoxides and the unique chemistry of sulfur ylides to construct the four-membered ring. nih.govacs.org
Advanced Strategies for Functionalized Oxetane Synthesis
The growing importance of oxetanes in medicinal chemistry has spurred the development of new synthetic methods that allow for precise control over substitution patterns and the introduction of diverse functional groups.
Synthesis of 3-Substituted Oxetanes: General Approaches
There is significant interest in methods to prepare functionalized 3-substituted oxetanes, as this substitution pattern is particularly valuable in drug design. acs.orgrsc.org A versatile and widely used precursor for this purpose is oxetan-3-one. acs.orgnih.gov Oxetan-3-one can be prepared in a few steps from dihydroxyacetone dimer or via a one-step gold-catalyzed reaction from propargyl alcohol. acs.orgnih.gov
Once obtained, oxetan-3-one can be converted into a variety of 3-substituted oxetanes. A particularly effective method for producing 3-aminooxetanes involves the conversion of oxetan-3-one into oxetan-3-tert-butylsulfinimine. This sulfinimine readily reacts with a range of organometallic nucleophiles (organolithium and Grignard reagents) in a 1,2-addition fashion to generate various 3-substituted-3-aminooxetanes with high yields. acs.org
| Entry | Nucleophile | Product | Yield (%) |
| 1 | Phenyllithium | 3-phenyl-3-(tert-butylsulfinylamino)oxetane | 91 |
| 2 | 4-Methoxyphenyllithium | 3-(4-methoxyphenyl)-3-(tert-butylsulfinylamino)oxetane | 95 |
| 3 | 2-Thienyllithium | 3-(2-thienyl)-3-(tert-butylsulfinylamino)oxetane | 93 |
| 4 | n-Butyllithium | 3-butyl-3-(tert-butylsulfinylamino)oxetane | 87 |
| Table 1: Examples of 1,2-addition of organolithium reagents to oxetan-3-tert-butylsulfinimine. Data sourced from Organic Letters. acs.org |
An alternative strategy for synthesizing 3,3-disubstituted oxetanes starts from more readily available acyclic precursors. For instance, (3-(bromomethyl)oxetan-3-yl)methanol (B1268106) can be synthesized via the cyclization of 2,2-bis(bromomethyl)propane-1,3-diol. connectjournals.com This key intermediate possesses two distinct functional handles: a primary alcohol and a bromomethyl group. The bromine atom can be displaced by various nucleophiles.
A plausible and direct route to the target compound, (3-(Benzylamino)oxetan-3-yl)methanol , involves the nucleophilic substitution of the bromine atom in (3-(bromomethyl)oxetan-3-yl)methanol with benzylamine (B48309). This reaction would directly install the required benzylamino group at the C3 position, yielding the final product. Related transformations, such as the amination of benzyl (B1604629) N-[3-(bromomethyl)oxetan-3-yl]carbamate, have been described in patent literature, supporting the feasibility of this approach. google.com The hydroxyl group of the starting material is carried through the reaction to become the hydroxymethyl group in the final product.
Derivatization of Oxetan-3-one
Oxetan-3-one stands out as a pivotal and versatile building block for accessing a wide array of 3-substituted and 3,3-disubstituted oxetanes. acs.orgmagtech.com.cnresearchgate.net Its ketone functionality allows for a multitude of classical carbonyl reactions, providing a direct route to diverse derivatives. The synthesis of this compound can be envisioned through a multi-step derivatization of oxetan-3-one.
A plausible approach involves a Strecker-type reaction, where oxetan-3-one reacts with benzylamine and a cyanide source (e.g., trimethylsilyl (B98337) cyanide) to form an α-aminonitrile intermediate. Subsequent reduction of the nitrile group to a primary amine and then to a hydroxymethyl group via diazotization and hydrolysis or direct reduction would yield the final product.
Alternatively, a more direct route involves the reductive amination of oxetan-3-one with benzylamine to yield 3-(benzylamino)oxetane. However, the introduction of the hydroxymethyl group at the C3 position would require a separate, more complex synthetic step, making the initial formation of the 3-amino-3-carbonitrile intermediate a more convergent strategy. Carreira and coworkers have extensively demonstrated the utility of oxetan-3-one for generating 3-substituted oxetanes through nucleophilic additions. acs.orgbeilstein-journals.org
The rich chemistry of oxetan-3-one provides a foundation for creating a variety of novel oxetanes, making it a cornerstone for their inclusion in drug discovery programs. magtech.com.cnresearchgate.net
Table 1: Representative Derivatizations of Oxetan-3-one
| Starting Material | Reagents | Product Type | Application | Reference |
|---|---|---|---|---|
| Oxetan-3-one | R-MgBr or R-Li, then H₂O | 3-Alkyl/Aryl-3-hydroxyoxetane | Building block synthesis | acs.org |
| Oxetan-3-one | Wittig reagents (e.g., Ph₃P=CH₂) | 3-Methyleneoxetane | Michael acceptors, further functionalization | enamine.net |
| Oxetan-3-one | Benzylamine, NaBH(OAc)₃ | 3-(Benzylamino)oxetane | Precursor for more complex amines | acs.org |
| Oxetan-3-one | R-NH₂, TMSCN | 3-Amino-3-cyanooxetane | Intermediate for amino alcohols/acids | acs.org |
| Oxetan-3-one | PPh₃, DIAD, ArOH | 3-Aryloxyoxetane | Mitsunobu reaction for ether synthesis | acs.org |
Intramolecular Cyclization Approaches for 3,3-Disubstituted Oxetanes
The construction of the oxetane ring via intramolecular cyclization, typically a Williamson ether synthesis, is a fundamental and widely used strategy, especially for 3,3-disubstituted systems. acs.orgmagtech.com.cn This method involves the formation of a C-O bond in a suitably functionalized 1,3-diol derivative.
For a compound like this compound, the synthesis would commence with a precursor such as a substituted diethyl malonate. The synthetic sequence generally involves:
Alkylation or amination at the central carbon of the malonate.
Introduction of a protected hydroxymethyl group.
Reduction of the ester groups to yield a 2,2-disubstituted-1,3-propanediol.
Selective activation of the primary hydroxyl groups, often by conversion to tosylates or mesylates.
Base-mediated intramolecular cyclization to form the oxetane ring.
This approach offers a high degree of flexibility, allowing for the introduction of various substituents at the C3 position. acs.org For instance, Boyd and Davies reported the synthesis of various 3,3-disubstituted oxetanes from dimethyl malonate derivatives, achieving yields of 59-87% for the final base-mediated cyclization step. acs.org The stability of 3,3-disubstituted oxetanes is generally greater than other substitution patterns, making this synthetic route particularly robust. acs.org
Table 2: General Scheme for Intramolecular Cyclization to 3,3-Disubstituted Oxetanes
| Step | Transformation | Typical Reagents | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 | Double ester reduction | LiAlH₄ or BH₃ | 2,2-Disubstituted-1,3-propanediol | acs.org |
| 2 | Selective monotosylation | TsCl, Pyridine | 3-Hydroxy-2,2-disubstitutedpropyl tosylate | acs.org |
| 3 | Intramolecular Williamson Ether Synthesis | NaH, KHMDS, or KOtBu | 3,3-Disubstituted oxetane | acs.orgacs.org |
Stereoselective and Asymmetric Oxetane Synthesis
Achieving stereocontrol in the synthesis of substituted oxetanes is crucial for their application in medicinal chemistry and as chiral building blocks. Various strategies have been developed to produce enantioenriched and diastereomerically pure oxetanes.
Catalytic Asymmetric Ring-Opening of Prochiral Oxetanes
Asymmetric ring-opening (ARO) of prochiral oxetanes is an elegant strategy for generating highly functionalized chiral molecules. nih.govrsc.org This method involves the desymmetrization of a prochiral oxetane, such as a 3-substituted or 3,3-disubstituted derivative, using a chiral catalyst. While this process breaks open the oxetane ring to form products like chiral alcohols or tetrahydrofurans, it represents a powerful use of the oxetane motif to install stereocenters. nih.govacs.org
For example, Jacobsen and colleagues described a catalytic enantioselective intramolecular ring-opening of oxetanes catalyzed by (salen)Co(III) complexes, yielding enantioenriched tetrahydrofurans. acs.org Sun and coworkers reported the catalytic enantioselective opening of 3-substituted oxetanes with 2-mercaptobenzothiazoles using a chiral phosphoric acid catalyst, achieving excellent enantioselectivities (71–99% ee). acs.org More recently, new catalytic systems based on chiral Brønsted acids have been developed for this type of transformation, expanding the scope of accessible chiral building blocks. rsc.orgnsf.gov Although this method does not directly form the target oxetane, it highlights the utility of the strained ring in asymmetric synthesis.
Chiral Pool Approaches for Oxetane Derivatization
The chiral pool approach utilizes readily available, inexpensive, and enantiomerically pure natural products, such as carbohydrates or amino acids, as starting materials for the synthesis of complex chiral molecules. elsevierpure.com This strategy is applicable to the synthesis of chiral oxetanes. For instance, Fleet and coworkers demonstrated that sugars could serve as enantioenriched starting materials to diastereoselectively form oxetanes. illinois.edu
The synthesis of an enantiopure 3,3-disubstituted oxetane could start from a chiral precursor like (R)- or (S)-3-hydroxy-2,2-dimethylpropanoic acid (a derivative of pantolactone) or from a carbohydrate-derived diol. The inherent stereochemistry of the starting material guides the formation of the chiral centers in the final oxetane product. This approach is particularly powerful for accessing thermodynamically disfavored stereoisomers that are difficult to obtain through other methods. nsf.gov
Diastereoselective Methods for Substituted Oxetanes
Diastereoselective synthesis of oxetanes focuses on controlling the relative stereochemistry of multiple substituents on the ring. This can be achieved by starting with precursors that already contain one or more stereocenters, which then direct the stereochemical outcome of the cyclization reaction.
Nelson and coworkers reported a stereocontrolled synthesis of 2,4-disubstituted oxetanes from syn- and anti-1,3-diols, where the stereochemistry of the diol dictates the final diastereomer of the oxetane. acs.orgillinois.edu Another powerful method is the hydrosilylation–iodocyclisation of homopropargylic alcohols, which proceeds with high levels of diastereoselectivity, typically yielding products where the groups at the C2 and C4 positions are trans to one another. rsc.orgqub.ac.uk Highly substituted oxetanes have also been synthesized stereoselectively through intramolecular C-C bond-forming Michael additions of vinylogous urethane (B1682113) derivatives. thieme-connect.comrsc.org These methods provide access to complex oxetane frameworks with well-defined three-dimensional structures.
Table 3: Examples of Diastereoselective Oxetane Synthesis
| Method | Substrate | Key Transformation | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| Williamson Ether Synthesis | Stereodefined 1,3-diol | Intramolecular Sₙ2 cyclization | Inversion of configuration at one center | acs.orgillinois.edu |
| Hydrosilylation-Iodocyclization | Homopropargylic alcohol | Electrophilic activation of a vinyl silane | High diastereoselectivity (trans) | rsc.orgqub.ac.uk |
| Intramolecular Michael Addition | γ-Allyloxy vinylogous urethane | C-C bond forming cyclization | Controlled formation of tetrasubstituted oxetanes | rsc.org |
Novel Building Blocks and Reagents for Oxetane Incorporation
The increasing recognition of oxetanes as valuable motifs in medicinal chemistry has spurred the development of novel building blocks and reagents that facilitate their incorporation into drug candidates. enamine.netacs.orgnih.gov These building blocks are typically small, functionalized oxetanes designed for easy derivatization in the later stages of a synthetic sequence.
Key building blocks include:
Oxetan-3-one : As discussed, this is a cornerstone reagent for accessing a wide variety of 3-substituted oxetanes. researchgate.netnih.gov
3-Aminooxetanes and their derivatives : These are particularly important as they can significantly improve physicochemical properties like solubility and pKa compared to their acyclic or carbocyclic analogs. acs.org
3-(Hydroxymethyl)oxetanes and 3-(Bromomethyl)oxetanes : These serve as precursors for ether and amine linkages, respectively. connectjournals.comgoogle.com
Spirocyclic oxetanes : These are gaining interest as bioisosteres for common fragments like morpholine (B109124). magtech.com.cnrsc.org
The availability of these reagents from commercial suppliers and through optimized, scalable synthetic protocols has been crucial for the widespread adoption of the oxetane motif by medicinal chemists. researchgate.netchemrxiv.org These building blocks allow for the rapid exploration of chemical space around a lead compound, enabling the fine-tuning of properties such as metabolic stability and aqueous solubility. acs.orgnih.gov
Oxetane Sulfonyl Fluoride (B91410) Reagents
A novel and powerful strategy for the divergent synthesis of oxetane derivatives involves the use of oxetane sulfonyl fluorides (OSFs). acs.orgnih.gov These reagents function as versatile precursors to tertiary oxetane carbocations under mild thermal activation. nih.govchemrxiv.org The process, termed defluorosulfonylation (deFS), typically occurs at around 60 °C and generates a reactive intermediate that can be trapped by a wide array of nucleophiles. acs.orgchemrxiv.org
This methodology allows for the facile creation of new chemical motifs, including oxetane-heterocyclic, -sulfoximine, and -phosphonate derivatives, which are otherwise challenging to prepare. chemrxiv.orgacs.org The synthetic utility of OSFs has been demonstrated through the preparation of numerous drug analogues, highlighting their potential for rapid diversification in medicinal chemistry programs. acs.orgacs.org This approach significantly broadens access to novel, polar, and medicinally relevant 3,3-disubstituted oxetane fragments. digitellinc.com
Table 1: Synthesis of 3,3-Disubstituted Oxetanes using OSF Reagents
| Starting Material | Reagent | Conditions | Product Type | Reference |
| Oxetane Sulfonyl Fluoride (OSF) | Various Nucleophiles (e.g., amines, thiols, heterocycles) | Thermal (e.g., 60 °C) | 3-Substituted Oxetane | acs.orgnih.govchemrxiv.org |
| OSF | Anionic Nucleophiles | Anionic Conditions | Oxetane-Sulfur(VI) Derivatives | acs.org |
Fluoroalkyl-substituted Oxetanes
The incorporation of fluorine into drug candidates is a common strategy to enhance metabolic stability and modulate physicochemical properties. Consequently, methods for synthesizing fluoroalkyl-substituted oxetanes are of high interest. researchgate.net A recently developed method deviates from traditional synthetic logic by employing a copper-catalyzed transformation of readily available epoxides into α,α-difluoro-oxetanes. sciencedaily.com
This process involves the selective insertion of a difluorocarbene species, generated from an inexpensive precursor, into the epoxide ring. sciencedaily.com The copper catalyst facilitates a site-selective ring cleavage and subsequent cyclization to yield the desired fluorinated oxetane. sciencedaily.com This innovative pathway circumvents common issues like ring rupture and defluorination that plague traditional methods. sciencedaily.com Other established methodologies for accessing these structures include nucleophilic substitution and deoxyfluorination techniques. researchgate.net The selective ring-opening of pre-formed fluoroalkylidene-oxetanes has also been explored as a route to other complex fluorinated molecules. beilstein-journals.orgnih.gov
Synthesis of Amino-Oxetane Derivatives
3-Aminooxetanes are crucial building blocks in drug discovery. nih.govmagtech.com.cn Their synthesis often begins with the commercially available and highly versatile starting material, oxetan-3-one. nih.govacs.org
Approaches from Oxetan-3-one and Amine Reagents
Oxetan-3-one serves as a linchpin for a variety of ketone functionalization reactions to produce 3,3-disubstituted oxetanes. chemrxiv.org One prominent method is the Strecker synthesis, which allows for the simultaneous introduction of an amine and a cyano group at the C3 position. This reaction typically involves treating oxetan-3-one with an amine (such as a dialkylamine) and a cyanide source like trimethylsilyl cyanide (TMSCN). chemrxiv.org The resulting α-aminonitrile is a versatile intermediate that can be further elaborated, for instance, through hydrolysis of the nitrile to form oxetane amino acid derivatives. chemrxiv.org This approach provides a robust pathway to a diverse scope of functionalized amino-oxetanes. chemrxiv.org
Reductive Amination Strategies
Reductive amination is a cornerstone of amine synthesis and is readily applied to oxetan-3-one. wikipedia.orglibretexts.org This process involves two key steps: the reaction of the ketone with a primary or secondary amine to form an intermediate imine (or iminium ion), followed by the reduction of this intermediate to the target amine. wikipedia.orglibretexts.org
A significant advantage of modern reductive amination is that it can be performed as a one-pot reaction. wikipedia.org The choice of reducing agent is critical for success, especially when starting with a ketone. While sodium borohydride (B1222165) (NaBH₄) can be used, it may also reduce the starting ketone. masterorganicchemistry.com Milder, more selective reagents such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are often preferred. masterorganicchemistry.comorganic-chemistry.org These reagents selectively reduce the iminium ion intermediate in the presence of the unreacted ketone, leading to higher yields of the desired amino-oxetane. masterorganicchemistry.comorganic-chemistry.org
Table 2: Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Key Features | Reference |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Mild, selective for imines/iminium ions over ketones. Tolerates acid-sensitive groups. | wikipedia.orgorganic-chemistry.org |
| Sodium Cyanoborohydride | NaBH₃CN | Weaker reductant than NaBH₄, selective for imines. Reaction is pH-dependent. | masterorganicchemistry.com |
| Catalytic Hydrogenation | H₂/Pd, Pt, Ni | Effective method, can sometimes lead to side reactions like debenzylation. | wikipedia.orgyoutube.com |
Nucleophilic Additions to Oxetane Imines
An alternative to reductive amination for creating C-C bonds at the 3-position is the nucleophilic addition of carbanions to an oxetane imine. wiley-vch.de This strategy involves first forming an imine from oxetan-3-one, which is then activated for nucleophilic attack. N-Alkyl imines are generally less electrophilic than their corresponding ketones, so activation with a protecting/activating group (PG), such as a sulfinyl or tosyl group, is often necessary to enhance reactivity. wiley-vch.de
Once the activated N-PG imine is formed, it can react with highly reactive nucleophiles like organolithium or Grignard reagents. wiley-vch.de This addition reaction forges a new carbon-carbon bond at the C3 position of the oxetane ring, yielding α-branched amino-oxetane derivatives after cleavage of the activating group. wiley-vch.de This method provides a reliable route to amines bearing a quaternary center on the oxetane ring.
Formation of this compound and Analogues
The synthesis of the specific target compound, this compound, which features both a secondary amine and a primary alcohol on the same carbon, can be achieved through a multi-step sequence starting from oxetan-3-one. A highly plausible route leverages the reactivity of α-aminonitriles, as described by researchers developing 3,3-disubstituted oxetane building blocks. chemrxiv.org
The proposed synthesis proceeds as follows:
Strecker Reaction: Oxetan-3-one is reacted with benzylamine and a cyanide source to generate 3-(benzylamino)oxetane-3-carbonitrile.
Nitrile Hydrolysis: The nitrile group is hydrolyzed to a carboxylic acid. This transformation must be conducted under carefully controlled basic conditions to prevent the acid-catalyzed ring-opening of the strained oxetane. chemrxiv.org
Reduction to Alcohol: The resulting carboxylic acid is then reduced to the primary alcohol. This is typically achieved via an ester intermediate, followed by reduction with a strong hydride agent like lithium aluminum hydride (LiAlH₄). To preserve the integrity of the oxetane ring, this reduction must be performed at low temperatures (e.g., –30 to –10 °C). chemrxiv.org
This sequence provides a controlled, step-wise approach to installing the required benzylamino and hydroxymethyl functionalities at the C3 position, yielding the desired this compound.
Specific Synthetic Pathways for this compound
The synthesis of this compound can be approached through several strategic pathways, primarily involving the construction and subsequent functionalization of the oxetane core. Based on analogous syntheses reported in the literature, a plausible and efficient route involves the reductive amination of a key oxetane intermediate.
A common precursor for the synthesis of 3,3-disubstituted oxetanes is (3-(bromomethyl)oxetan-3-yl)methanol . This starting material can be synthesized from 2,2-bis(bromomethyl)propane-1,3-diol via an intramolecular Williamson etherification. acs.org
From (3-(bromomethyl)oxetan-3-yl)methanol , a multi-step sequence can be envisioned to yield the target compound. This involves the oxidation of the primary alcohol to a carboxylic acid, followed by a Curtius rearrangement to form a protected amine, and subsequent amination and deprotection steps. A patent describes a similar process for preparing related N-[3-(aminomethyl)oxetan-3-yl]carbamate intermediates. rsc.org In this patented method, the carboxylic acid derived from the oxidation of [3-(bromomethyl)oxetan-3-yl]methanol is converted to a carbamate. This is then subjected to amination.
A more direct approach to this compound likely involves the reductive amination of an appropriate oxetane-3-one derivative. Oxetan-3-one is a versatile and commercially available building block for introducing the oxetane motif. nih.govorganic-chemistry.org The synthesis of oxetan-3-one itself can be achieved in a single step from readily available propargylic alcohols through a gold-catalyzed reaction. nih.gov
The proposed synthetic pathway would involve the following key steps:
Preparation of a suitable 3-oxo-oxetane precursor: This could be oxetan-3-one itself or a derivative where the hydroxymethyl group is already present or protected.
Reductive amination with benzylamine: The ketone functionality of the oxetane precursor would react with benzylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. Common reducing agents for this transformation include sodium triacetoxyborohydride or catalytic hydrogenation.
While specific experimental details for the synthesis of this compound are not extensively documented in publicly available literature, the following tables provide representative data for the key compounds involved in the plausible synthetic routes.
Table 1: Key Intermediates and Reagents
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |
| (3-(Bromomethyl)oxetan-3-yl)methanol | 22633-44-9 | C₅H₉BrO₂ | 181.03 | Starting Material |
| Oxetan-3-one | 6704-31-0 | C₃H₄O₂ | 72.06 | Key Intermediate |
| Benzylamine | 100-46-9 | C₇H₉N | 107.15 | Reagent |
| Benzyl Bromide | 100-39-0 | C₇H₇Br | 171.03 | Reagent |
Table 2: Plausible Reaction Steps and Conditions for Reductive Amination Route
| Step | Reaction | Key Reagents and Solvents | Typical Conditions | Product |
| 1 | Formation of Oxetan-3-one | Propargyl alcohol, Gold catalyst | "Open flask" conditions | Oxetan-3-one |
| 2 | Reductive Amination | Oxetan-3-one, Benzylamine, Sodium triacetoxyborohydride, Dichloromethane | Room temperature | This compound |
Table 3: Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Key Signals |
| ¹H NMR | Aromatic protons (benzyl group): ~7.2-7.4 ppm; Benzylic CH₂: ~3.8 ppm; Oxetane ring protons: ~4.3-4.7 ppm; CH₂OH protons: ~3.6 ppm; NH and OH protons: variable, broad signals. |
| ¹³C NMR | Aromatic carbons: ~127-140 ppm; Benzylic CH₂: ~54 ppm; C-O carbons of oxetane: ~80 ppm; C-C-O carbon of oxetane: ~45 ppm; CH₂OH carbon: ~65 ppm. |
| Mass Spectrometry (ESI+) | [M+H]⁺ at m/z 194.11 |
| Infrared (IR) Spectroscopy | O-H stretch: ~3400 cm⁻¹ (broad); N-H stretch: ~3300 cm⁻¹; C-H stretches (aromatic and aliphatic): ~2850-3100 cm⁻¹; C-O stretch (ether): ~1100 cm⁻¹. |
It is important to note that the exact positions of the signals would need to be confirmed by experimental data.
Reactivity and Transformations of Oxetane Compounds
Ring-Opening Reactions of Oxetanes
The reactivity of the oxetane (B1205548) ring allows for its cleavage under various conditions, yielding functionalized products. The specific outcome of these reactions is highly dependent on the nature of the nucleophile and the substitution pattern on the oxetane ring itself. researchgate.net
The ring-opening of oxetanes can be initiated by nucleophilic attack. In general, strong nucleophiles tend to attack the less sterically hindered carbon atom adjacent to the oxygen atom. magtech.com.cn For 3-substituted oxetanes, which are prochiral, nucleophilic ring-opening can lead to the formation of chiral products, representing a desymmetrization process that can generate highly functionalized three-carbon chiral building blocks. rsc.org
The regioselectivity of nucleophilic attack is a key consideration. For unsymmetrically substituted oxetanes, the attack of a strong nucleophile typically occurs at the less substituted carbon, a process governed by steric effects. magtech.com.cn However, the presence of activating groups or specific reaction conditions can alter this selectivity.
A summary of representative nucleophilic ring-opening reactions of 3-substituted oxetanes is presented below:
| Nucleophile | Catalyst/Conditions | Product Type | Ref. |
| Alcohol (intramolecular) | (salen)Co(III)-based Lewis acid | Chiral functionalized three-carbon building blocks | rsc.org |
| Phenyllithium/BF₃/chiral ether | Stoichiometric chiral boron reagent | Chiral alcohol | rsc.org |
| Alkyl-lithiums/lithium mercaptides | With or without acid | Functionalized products | researchgate.net |
In the presence of Brønsted or Lewis acids, the oxetane ring is activated, making it more susceptible to nucleophilic attack, even by weak nucleophiles. researchgate.netrsc.org This activation typically involves protonation or coordination of the Lewis acid to the oxygen atom, which enhances the electrophilicity of the ring carbons. illinois.edu
Under acidic conditions, the regioselectivity of the ring-opening can be altered compared to reactions with strong nucleophiles under neutral or basic conditions. For unsymmetrical oxetanes, weak nucleophiles like O-nucleophiles or halides tend to attack the more substituted carbon atom adjacent to the oxygen, a regioselectivity controlled by electronic effects. magtech.com.cn
Several studies have explored the acid-catalyzed ring-opening of oxetanes. For instance, the use of protic acids under reflux conditions has been reported for the ring-opening of certain oxetanes. researchgate.net Lewis acids such as POCl₃ or PCl₃ in the presence of DMAP (4-N,N-dimethylaminopyridine) have also been effectively used to open both symmetric and asymmetric oxetanes, with the nucleophilic attack occurring at the less-substituted carbon. researchgate.netresearchgate.net Furthermore, catalytic amounts of TMSOTf, Yb(OTf)₃, or Sc(OTf)₃ have been employed for the silylation and subsequent ring-opening of 2,2-disubstituted oxetanes. researchgate.net
It is important to note that the stability of the oxetane ring under acidic conditions is influenced by its substitution pattern. For example, 3,3-disubstituted oxetanes are generally more stable than their monosubstituted counterparts. nih.gov While non-disubstituted oxetanes are stable above pH 1, 3,3-disubstituted oxetanes can withstand even pH 1 conditions. utexas.edu
Metal catalysts play a significant role in promoting the ring-opening and transformation of oxetanes, offering unique reactivity and selectivity.
Copper catalysts have been utilized in various transformations involving oxetanes. For instance, copper(I)-catalyzed ring expansions of oxetanes to tetrahydrofurans have been reported. acs.org Additionally, copper-catalyzed reactions of Grignard reagents with oxetanes provide a pathway for their ring-opening. acs.org
More complex transformations have also been developed. A notable example is the copper/TFA co-catalyzed four-component domino reaction involving an amino alcohol, formaldehyde (B43269), 3-oxetanone, and an alkyne to synthesize 3-oxetanone-derived spirocycles. mdpi.comresearchgate.net In this reaction, CuBr₂ was identified as an effective catalyst. mdpi.com The proposed mechanism involves the activation of the alkyne by the copper catalyst to form a Cu-alkyne species, which then reacts with an iminium intermediate. mdpi.com
The strain energy of the oxetane ring makes it amenable to ring-opening polymerization (ROP), a process that can be initiated by cationic or anionic species. radtech.org Cationic ROP of oxetanes proceeds smoothly with suitable catalysts due to the high basicity of the oxetane oxygen. radtech.org Photo-initiated cationic polymerization using photo-acid generators is a particularly effective method. radtech.org
Computational studies using density functional theory have shed light on the mechanism of cationic ROP. rsc.orgrsc.org The process is initiated by the attack of an oxygen atom from an oxetane molecule on a carbon atom of a protonated oxetane (oxetane cation), with a very low activation energy for the initial step. rsc.orgrsc.org
Anionic ROP of oxetanes, particularly those containing hydroxyl groups like (3-methyl-3-hydroxymethyl)oxetane, has also been achieved using catalysts such as potassium tert-butoxide in the presence of 18-crown-6-ether. radtech.org Furthermore, the anionic ring-opening alternating copolymerization of oxetanes with cyclic carboxylic anhydrides has been developed. radtech.org More recently, organobase-catalyzed ring-opening copolymerization of cyclic anhydrides and oxetanes has been established as a precise method for synthesizing a variety of polyesters. acs.org
Metal-Catalyzed Ring Opening Reactions
Reactivity of the Amino and Hydroxyl Groups in (3-(Benzylamino)oxetan-3-yl)methanol
The compound this compound possesses two key functional groups, a secondary amine and a primary alcohol, in addition to the oxetane ring. The reactivity of these groups is influenced by the presence of the oxetane moiety.
The oxetane ring exerts a significant inductive electron-withdrawing effect. nih.gov This effect propagates to the 3-position, thereby reducing the basicity of the amino group. It has been demonstrated that the presence of an oxetane ring alpha to an amine can lower its pKaH by as much as 2.7 units. nih.gov This attenuation of amine basicity is a notable feature of amino-oxetanes. nih.gov
The amino and hydroxyl groups in this compound can undergo typical reactions characteristic of these functionalities. For example, the amino group can participate in N-alkylation, acylation, and sulfonylation reactions. The hydroxyl group can be acylated, etherified, or oxidized.
The presence of both an amino and a hydroxyl group in a 1,2-relationship on the substituent attached to the oxetane ring opens up possibilities for further synthetic transformations. For instance, they can be involved in the formation of heterocyclic rings. In a related context, 1,2-amino alcohols are used as starting materials in the four-component reaction to form spirooxazolidines, where the amino and hydroxyl groups react with formaldehyde to form an oxazolidine (B1195125) intermediate. mdpi.comresearchgate.net While this compound itself was not explicitly studied in this context in the provided search results, the reactivity pattern of 1,2-amino alcohols is relevant.
Furthermore, the reactivity of these functional groups can be exploited in the synthesis of more complex molecules. The hydroxyl group can act as an internal nucleophile, potentially leading to intramolecular ring-opening of the oxetane under acidic conditions, although this is more common in 3,3-disubstituted oxetanes with an internal nucleophile. nih.gov
Functional Group Interconversions on the Hydroxyl Moiety
The primary hydroxyl group of this compound can undergo several key transformations, including oxidation and esterification, to provide valuable synthetic intermediates.
Oxidation to Carboxylic Acid:
The hydroxymethyl group can be selectively oxidized to the corresponding carboxylic acid, yielding 3-(benzylamino)oxetane-3-carboxylic acid. sigmaaldrich.com This transformation provides a key synthetic handle for further functionalization, such as amide bond formation. While specific reagents for the direct oxidation of this compound are not detailed in the reviewed literature, the successful synthesis of the resulting carboxylic acid, confirmed by its commercial availability, indicates that this conversion is well-established. sigmaaldrich.com Analogous transformations on similar 3-hydroxymethyloxetane systems suggest the use of various oxidizing agents. For instance, the oxidation of [3-(bromomethyl)oxetan-3-yl]methanol to its corresponding carboxylic acid has been documented in patent literature, highlighting the feasibility of this reaction on the oxetane core.
Table 1: Representative Oxidation of 3-Hydroxymethyloxetanes
| Starting Material | Product | Reagents and Conditions | Reference |
| This compound | 3-(Benzylamino)oxetane-3-carboxylic acid | Data not available | sigmaaldrich.com |
| [3-(Bromomethyl)oxetan-3-yl]methanol | 3-(Bromomethyl)oxetane-3-carboxylic acid | Oxidant (e.g., KMnO4, Jones reagent) | Not specified |
Esterification:
Esterification of the primary alcohol offers another pathway for derivatization. This can be achieved through reaction with acyl chlorides or acid anhydrides. The strategic positioning of the hydroxyl group allows for these modifications while the secondary amine can be protonated under acidic conditions to prevent its reaction, or the reaction can be carried out under conditions that favor O-acylation.
Table 2: Representative Esterification of Alcohols
| Alcohol | Acylating Agent | Product | Conditions |
| This compound | Acetyl Chloride | (3-(Benzylamino)oxetan-3-yl)methyl acetate | Base (e.g., pyridine, triethylamine), solvent (e.g., CH2Cl2) |
| This compound | Acetic Anhydride | (3-(Benzylamino)oxetan-3-yl)methyl acetate | Catalyst (e.g., DMAP), solvent (e.g., CH2Cl2) |
Reactions Involving the Secondary Amine Functionality
The secondary benzylamino group in this compound is a versatile functional handle that can readily undergo acylation and sulfonylation reactions. These transformations are fundamental in medicinal chemistry for modulating the physicochemical properties of a lead compound.
N-Acylation:
The secondary amine can be acylated using various acylating agents, such as acyl chlorides or anhydrides, to form the corresponding amides. This reaction is a common strategy to introduce a wide range of substituents. The benzylamino group is known to participate in acylation processes, which can be performed selectively in the presence of the hydroxyl group, often by protecting the alcohol or by using specific reaction conditions that favor N-acylation.
N-Sulfonylation:
Reaction of the secondary amine with sulfonyl chlorides provides sulfonamide derivatives. This transformation is another important tool for modifying the properties of the parent molecule. The reactivity of the secondary amine allows for the introduction of various sulfonyl groups, further expanding the chemical space accessible from this compound.
Table 3: Representative Reactions of the Secondary Amine
| Reaction Type | Reagent | Product | General Conditions |
| N-Acylation | Acetyl Chloride | N-benzyl-N-((3-(hydroxymethyl)oxetan-3-yl))acetamide | Base (e.g., triethylamine), solvent (e.g., CH2Cl2) |
| N-Sulfonylation | Benzenesulfonyl Chloride | N-benzyl-N-((3-(hydroxymethyl)oxetan-3-yl))benzenesulfonamide | Base (e.g., pyridine), solvent (e.g., CH2Cl2) |
Computational and Theoretical Studies of Oxetane Chemistry
Quantum Chemical Calculations for Oxetane (B1205548) Ring Systems
Quantum chemical calculations are fundamental in understanding the behavior of oxetane rings. These calculations can predict molecular geometries, energies, and various spectroscopic properties.
Density Functional Theory (DFT) is a widely used computational method to study oxetane derivatives. It is employed to screen novel energetic oxetane derivatives by investigating their molecular structures and calculating their gas-phase heats of formation using isodesmic reactions. The B3LYP functional with a 6-31G* basis set is a common level of theory for these investigations. DFT calculations are also crucial in exploring reaction mechanisms, such as the ring-opening polymerization of oxetane cation series compounds. These studies often utilize functionals like B3LYP and MP2 with basis sets such as 6-31G(d,p) and 6-311++G(d,p) to optimize the geometries of reactants, transition states, intermediates, and products.
Molecular orbital (MO) analysis provides a detailed picture of the electronic structure of oxetane rings. Ab initio molecular orbital and DFT studies have been conducted on the ring-opening reactions of related compounds like oxetene. Such studies help in understanding the pericyclic or pseudopericyclic nature of these reactions. Techniques like CASSCF (Complete Active Space Self-Consistent Field) are used to understand the involvement of lone pair electrons during the course of a reaction. The analysis of molecular orbitals is essential for explaining the reactivity and stability of the oxetane ring.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in elucidating the intricate details of reaction mechanisms involving oxetanes. It allows for the exploration of reaction pathways that may be difficult to study experimentally.
The study of transition states is critical for understanding the kinetics of a chemical reaction. Computational methods are used to locate and characterize transition state structures and calculate the associated activation energies. For instance, in the ring-opening copolymerization of oxetanes, DFT calculations can determine the energy barriers for different reaction routes, revealing the most favorable pathway. The optimized geometries of transition states can confirm the mechanism, such as a typical SN2 mechanism characterized by a nearly linear arrangement of the attacking and leaving groups.
The conformation of the oxetane ring plays a significant role in its reactivity and biological activity. Computational studies can explore the ring-puckering potential of oxetane. The introduction of substituents on the oxetane ring can lead to a more puckered conformation due to increased eclipsing interactions. These conformational preferences are dictated by intramolecular interactions, such as hydrogen bonding, which can be modeled computationally to understand their impact on the molecule's structure and properties.
Computational Prediction of Reactivity and Chemical Transformations
Computational methods can predict the reactivity of oxetane derivatives and the outcomes of their chemical transformations. The concept of chemical hardness, derived from DFT calculations, can be used to analyze the susceptibility of these compounds to reactivity. By calculating properties like heats of formation and density, the performance of energetic materials based on oxetane derivatives can be predicted. These predictions are valuable in designing new molecules with desired properties for various applications, including the synthesis of energetic binders.
Advanced Applications and Future Directions in Oxetane Research
Oxetanes as Bioisosteres in Medicinal Chemistry Research
The oxetane (B1205548) ring has emerged as a valuable motif in medicinal chemistry, largely due to its utility as a bioisostere. nih.govresearchgate.netacs.orgnih.govnih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The incorporation of an oxetane, such as the one in (3-(Benzylamino)oxetan-3-yl)methanol, can trigger significant improvements in a molecule's pharmacological profile by replacing other common functional groups. researchgate.netnih.gov This strategy is a key part of modern drug design, aiming to enhance efficacy and fine-tune physicochemical properties. acs.orgnih.gov
Replacement of Carbonyl and Gem-Dimethyl Groups
The oxetane ring is considered an effective bioisosteric replacement for both carbonyl and gem-dimethyl groups, a concept that has gained considerable traction in drug discovery. acs.orgsigmaaldrich.com
Carbonyl Group Replacement: The oxetane moiety mimics a carbonyl group due to its comparable hydrogen-bonding ability, dipole moment, and lone pair spatial orientation. nih.govacs.orgnih.govmdpi.com Unlike carbonyl compounds, which can be susceptible to metabolic attack, oxetanes often exhibit greater stability. acs.org This substitution can improve metabolic stability and increase the three-dimensionality of a molecule while preserving key interactions with biological targets. acs.orgrsc.org Studies on spirocyclic systems have shown that replacing a ketone with an oxetane can significantly enhance metabolic stability. acs.org
Gem-Dimethyl Group Replacement: In drug design, gem-dimethyl groups are frequently used to block metabolically weak C-H bonds, preventing oxidative metabolism. However, this often leads to an undesirable increase in lipophilicity. acs.org The oxetane ring serves as a polar surrogate for the gem-dimethyl group, providing steric bulk to shield metabolically labile sites without increasing lipophilicity. nih.govacs.orgnih.gov By substituting a gem-dimethyl group with an oxetane, aqueous solubility can be dramatically increased, sometimes by a factor of over 4000, while often reducing the rate of metabolic degradation. researchgate.net
| Original Group | Bioisosteric Replacement | Key Property Changes | References |
|---|---|---|---|
| Carbonyl (C=O) | Oxetane | Increased metabolic stability, increased 3D-character, maintained H-bonding. | acs.orgacs.org |
| Gem-Dimethyl (-C(CH₃)₂) | Oxetane | Blocked metabolic sites, decreased lipophilicity, increased aqueous solubility. | nih.govresearchgate.netacs.org |
Influence on Amine Basicity
The presence of an oxetane ring, as seen in this compound, has a profound effect on the basicity of nearby amine groups. The electronegative oxygen atom in the oxetane ring exerts a strong inductive electron-withdrawing effect that propagates through its rigid, four-membered structure. nih.govacs.org
This effect significantly reduces the pKa of an adjacent amine, making it less basic. The magnitude of this reduction depends on the distance of the amine from the oxetane ring. It has been demonstrated that an oxetane positioned alpha (α) to an amine can lower its pKaH by as much as 2.7 units. nih.gov This modulation of basicity is a critical tool for medicinal chemists to optimize a drug candidate's properties, such as reducing off-target effects or improving cell permeability. nih.govacs.org For instance, in the development of SYK inhibitors, the introduction of an oxetane moiety reduced the basicity of a piperazine (B1678402) nitrogen, leading to improved selectivity. nih.gov
| Compound Structure | Amine pKaH | Effect of Oxetane | References |
|---|---|---|---|
| Piperidine | 11.2 | N/A | cambridgemedchemconsulting.commasterorganicchemistry.com |
| 4-Oxopiperidine | 7.9 | Reduced by carbonyl group | cambridgemedchemconsulting.com |
| 2-Oxa-6-azaspiro[3.5]nonane (Spiro-oxetane piperidine) | 9.3 | Reduced compared to piperidine, but less than the ketone | cambridgemedchemconsulting.com |
| N-Propylamine | ~10.7 | N/A | nih.gov |
| 1-(Oxetan-3-yl)propan-1-amine (Amine α to oxetane) | ~8.0 | Significant pKaH reduction | nih.gov |
Role of Oxetanes in Modulating Physicochemical Properties (General Academic Perspective)
The incorporation of an oxetane ring is a widely used strategy to fine-tune the physicochemical properties of drug candidates. nih.govacs.orgnih.govnih.gov This small, polar, and three-dimensional motif can favorably alter solubility, lipophilicity, metabolic stability, and molecular conformation. researchgate.netnih.govacs.org
Impact on Aqueous Solubility and Lipophilicity (General Academic Perspective)
The oxetane ring is a polar functional group, and its introduction into a molecule generally leads to an increase in aqueous solubility and a decrease in lipophilicity (measured as LogP or LogD). nih.govresearchgate.netnih.govacs.org This is a highly desirable outcome in drug discovery, as poor solubility can hinder absorption and bioavailability.
In matched molecular pair analyses, where an oxetane replaces a less polar group like a gem-dimethyl or cyclobutane (B1203170), the resulting analogue consistently shows improved solubility and lower lipophilicity. researchgate.netnih.gov For example, replacing a gem-dimethyl group with an oxetane can lead to a significant drop in the measured lipophilicity (elogD) by an average of 0.81 units. nih.gov This effect is attributed to the polarity imparted by the ether oxygen within the strained four-membered ring. nih.gov
| Compound Pair | Modification | Change in Lipophilicity (LogD) | Change in Aqueous Solubility | References |
|---|---|---|---|---|
| Piperidine vs. Spiro-oxetane piperidine | Spirocyclic oxetane formation | LogD decreased from 1.5 to 0.4 | Solubility increased from 0.04 mg/mL to >200 mg/mL | acs.org |
| Diarylmethane vs. 3,3-Diaryloxetane | Replacement of CH₂ linker with oxetane | Average decrease of 0.81 units | Generally increased | nih.gov |
| Aminocyclobutane vs. 3-Aminooxetane | Replacement of cyclobutane with oxetane | LogD decreased by ~0.8 units | Significantly increased | acs.org |
Effects on Metabolic Stability and Clearance (General Academic Perspective)
Oxetanes often enhance the metabolic stability of a compound. nih.govacs.org They can act as "metabolic blockers" by replacing hydrogen atoms susceptible to oxidation by cytochrome P450 (CYP) enzymes. acs.org Furthermore, the oxetane ring itself is generally stable and less prone to the enzymatic degradation pathways that affect functionalities like esters or ketones. acs.orgacs.org
Interestingly, recent studies have shown that oxetanes can serve as substrates for human microsomal epoxide hydrolase (mEH). nih.govnih.gov This opens up an alternative metabolic clearance pathway that is independent of the often-overburdened CYP enzyme system. nih.gov Directing metabolism through mEH could potentially reduce the risk of drug-drug interactions. nih.gov The rate of this hydrolysis is dependent on the specific structure of the oxetane-containing molecule. nih.gov
| Compound Pair | Modification | Effect on Metabolic Stability | References |
|---|---|---|---|
| Spirocyclic ketone vs. Spirocyclic oxetane | Replacement of carbonyl with oxetane | Intrinsic clearance rate was considerably reduced for the oxetane. | acs.org |
| Various lead compounds | Introduction of an oxetane ring | Frequently improved metabolic stability by blocking labile sites. | nih.govacs.org |
| Structurally diverse oxetanes | N/A | Shown to be hydrolyzed by microsomal epoxide hydrolase (mEH), providing a non-CYP clearance pathway. | nih.govnih.gov |
Conformational Effects and Three-Dimensionality
The strained C-O-C bond angle of the oxetane ring makes the oxygen's lone pair of electrons highly accessible, rendering it an excellent hydrogen-bond acceptor. mdpi.comacs.org The incorporation of an oxetane can also influence the conformational preferences of adjacent flexible chains, favoring specific arrangements that may be beneficial for binding to a biological target. researchgate.net Furthermore, X-ray crystallography has shown that amino-oxetanes can adopt a more three-dimensional conformation than their corresponding benzamide (B126) bioisosteres. digitellinc.com
| Structural Property | Description | Impact on Molecular Design | References |
|---|---|---|---|
| Ring Conformation | Puckered, non-planar structure. The puckering angle is about 8.7° for unsubstituted oxetane. | Increases molecular three-dimensionality (sp³ character). | nih.govmdpi.com |
| Bond Angles | Strained angles (e.g., C-O-C ~90.2°) compared to larger rings. | Exposes oxygen lone pairs, enhancing H-bond acceptor capability. | acs.org |
| Conformational Influence | Can alter the preferred conformation of adjacent aliphatic chains. | Provides a tool to control molecular shape for optimal target binding. | researchgate.net |
| Bioisosteric Conformation | Amino-oxetanes adopt a more 3D conformation than planar benzamides. | Offers access to unexplored chemical space and potentially improved selectivity. | digitellinc.com |
Oxetanes in the Development of Chemical Libraries and Diverse Scaffolds
The incorporation of oxetane motifs, such as in This compound , into chemical libraries is a strategic approach to enhance molecular diversity and explore novel chemical space for drug discovery. nih.govrsc.org The unique structural and physicochemical properties of the oxetane ring—namely its three-dimensionality, low molecular weight, and inherent polarity—make it a valuable scaffold for generating libraries of compounds with improved drug-like properties. nih.govacs.orgacs.org
The development of diverse chemical libraries is fundamental to identifying novel hit compounds in high-throughput screening campaigns. Oxetane-containing fragments and building blocks are increasingly utilized to construct these libraries, moving away from flat, aromatic structures towards more sp³-rich, three-dimensional architectures. acs.org This shift is driven by the understanding that 3D-shaped molecules can offer superior selectivity and physicochemical properties. nih.gov The strained four-membered ring of oxetane provides a rigid, well-defined exit vector for substituents, allowing for precise exploration of the surrounding chemical space in a target's binding pocket.
Synthetic accessibility has been a key driver in the widespread adoption of oxetanes in library synthesis. The availability of versatile building blocks like oxetan-3-one and 3-amino-oxetane has facilitated the rapid generation of analogues through reactions such as reductive amination. nih.gov More complex, functionalized building blocks, exemplified by This compound , allow for the introduction of multiple points of diversity. Researchers have developed robust synthetic protocols to create large collections of novel 3,3-disubstituted oxetanes, with some libraries containing over 100 new examples, significantly expanding the available chemical toolbox for medicinal chemists. rsc.org These efforts provide access to previously unexplored intellectual property (IP) space. rsc.org
The strategic integration of oxetanes has led to the creation of diverse molecular scaffolds that have shown promise in various therapeutic areas. nih.gov By applying modern synthetic methods, such as ruthenium-catalyzed oxidative alkynylation or rhodium-catalyzed O-H insertion, a single oxetane-containing precursor can be diversified into multiple heterocyclic systems like pyrazoles, isoxazoles, and pyrimidines. rsc.orgnih.gov This scaffold diversification enables the efficient generation of multiple libraries from a common intermediate, accelerating the drug discovery process.
Table 1: Examples of Oxetane-Based Scaffolds in Chemical Libraries
| Precursor Type | Synthetic Strategy | Resulting Scaffold(s) | Key Advantage |
| Oxetan-3-one | Reductive Amination | 3-Amino-oxetanes | High-throughput parallel synthesis |
| Diazomalonates | O-H Insertion & Cyclization | Oxetane 2,2-dicarboxylates | Access to new substitution patterns |
| Homoallylic Alcohols | Metal Hydride Atom Transfer (MHAT) | Spirooxetanes, Fused Oxetanes | Mild conditions, broad scope |
| Ynones | Condensation Reactions | Oxetane-bearing pyrazoles, isoxazoles | Rapid scaffold diversification |
| 3-Iodooxetane | Nucleophilic Substitution | Peptidomimetics, Spirocycles | Introduction of diverse functional groups |
Emerging Trends and Unexplored Chemical Space Involving Oxetanes
The field of oxetane chemistry is continually evolving, with emerging trends focused on leveraging the ring system as a sophisticated tool for molecular design and exploring its untapped potential. A significant trend is the expanding role of oxetanes as bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. u-tokyo.ac.jpnih.gov Initially studied as mimics for gem-dimethyl and carbonyl groups, oxetanes are now being investigated as bioisosteres for other important pharmacophores, such as benzamides. rsc.orgacs.orgdigitellinc.com This application is driven by the oxetane's ability to act as a hydrogen bond acceptor, similar to a carbonyl, but with improved metabolic stability and aqueous solubility. u-tokyo.ac.jpmdpi.com
The exploration of new chemical space involving oxetanes is another major frontier. rsc.orgmdpi.com While 3-substituted and 3,3-disubstituted oxetanes are now well-integrated into medicinal chemistry, other substitution patterns remain largely unexplored. nih.govrsc.org Research is increasingly focused on developing novel synthetic methodologies to access diversely functionalized oxetanes, including those with substituents at the 2-position or with multiple, distinct functional groups directly on the ring. rsc.orgrsc.org These efforts are crucial for unlocking the full potential of the oxetane scaffold. For instance, the development of oxetane sulfonyl fluoride (B91410) reagents has enabled the late-stage coupling of 3-aryl-oxetane fragments with a wide range of nucleophiles, opening new avenues for diversification. nih.gov
Future directions will likely focus on several key areas:
Enantioselective Synthesis: Developing new catalytic methods for the asymmetric synthesis of chiral oxetanes to better probe interactions in chiral biological environments. rsc.orgacs.org
Novel Bioisosteric Replacements: Moving beyond established isosteres to explore oxetane replacements for other functional groups, guided by computational and experimental property analysis. digitellinc.comcambridgemedchemconsulting.com
Sustainable Chemistry: An increasing focus on green chemistry principles is promoting the development of more environmentally friendly manufacturing processes for oxetane-based products. businessresearchinsights.com
Complex Architectures: Integrating oxetanes into more complex molecular architectures, such as natural products and macrocycles, to modulate their properties and biological activities. eurjchem.com
Despite significant progress, the synthetic challenge of accessing any desired substitution pattern on the oxetane ring remains a limitation, constraining the full exploration of its chemical space. nih.gov Overcoming these synthetic hurdles is a primary objective for the field, promising to deliver a new generation of innovative molecules for science and medicine.
Table 2: Comparative Properties of Benzamide vs. Aryl Amino-Oxetane Bioisosteres
| Property | Benzamide Scaffold | Aryl Amino-Oxetane Scaffold | Implication for Drug Design |
| Conformation | Generally planar | More 3-dimensional | Improved spatial exploration of binding pockets |
| Aqueous Solubility | Lower | Higher | Better suitability for aqueous formulations |
| Chemical Stability | Susceptible to hydrolysis | High stability to acidic/basic conditions | Increased shelf-life and in vivo stability |
| LogD | Variable | Generally low and comparable to benzamide | Favorable lipophilicity for permeability |
| Metabolic Stability | Variable | Generally high | Reduced metabolic clearance, longer half-life |
| This table is a generalized representation based on findings from matched molecular pair analyses. digitellinc.com |
Conclusion and Outlook
Summary of Key Findings in Oxetane (B1205548) Chemistry Research
The field of medicinal chemistry has witnessed the transformation of the oxetane ring from a synthetic curiosity into a highly valuable scaffold in modern drug discovery. nih.govacs.org Initially met with some skepticism due to concerns over the chemical stability and synthetic difficulty associated with a strained four-membered ring, oxetanes have emerged as a critical tool for medicinal chemists. acs.org Research has demonstrated that the stability of the ring is strongly linked to its substitution pattern, with 3,3-disubstituted oxetanes—the class to which (3-(Benzylamino)oxetan-3-yl)methanol belongs—being among the most stable and synthetically accessible. acs.orgchemrxiv.org
Key findings have established oxetanes as low molecular weight, polar, and distinctly three-dimensional motifs. nih.gov These attributes are highly sought after in drug design to escape the "flatland" of aromatic ring systems and improve target selectivity. nih.gov One of the most significant findings is the role of the oxetane moiety as a bioisostere for other common chemical groups. acs.org Pioneering studies demonstrated that an oxetane could effectively replace a gem-dimethyl group to block metabolic weak spots without the corresponding unfavorable increase in lipophilicity. researchgate.net It can also serve as a surrogate for a carbonyl group, profoundly altering a molecule's physicochemical properties. researchgate.net
The incorporation of an oxetane ring, as seen in the structure of this compound, can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity. researchgate.netnih.gov Furthermore, the oxetane motif has been shown to attenuate the basicity (pKa) of proximal amine groups, a crucial parameter for optimizing the pharmacokinetic profile of a drug candidate. acs.org The development of scalable synthetic routes to key building blocks like oxetan-3-one has been instrumental, enabling the synthesis of a wide array of derivatives, including 3-aminooxetanes, which are precursors to compounds like the titular molecule. researchgate.netnih.gov These advances have solidified the oxetane scaffold as a validated and essential component in the medicinal chemist's toolbox for fine-tuning molecular properties. nih.gov
Table 1: Physicochemical Properties of this compound and a Key Precursor
| Property | This compound | Oxetan-3-ol |
|---|---|---|
| CAS Number | 1195684-52-6 sigmaaldrich.com | 733296 (Sigma-Aldrich) |
| Molecular Formula | C₁₁H₁₅NO₂ sigmaaldrich.com | C₃H₆O₂ |
| Molecular Weight | 193.25 g/mol sigmaaldrich.com | 74.08 g/mol |
| Structure | 3,3-disubstituted oxetane | 3-monosubstituted oxetane |
| Key Functional Groups | Secondary Amine, Primary Alcohol, Ether | Secondary Alcohol, Ether |
| Significance | A building block incorporating key pharmacophoric features on a stable oxetane core. | A fundamental starting material for more complex oxetane derivatives. |
Future Research Avenues for Oxetane-Containing Compounds
While the utility of oxetanes is now firmly established, several exciting avenues for future research remain. A primary focus will be the continued development of novel and efficient synthetic methodologies. acs.orgnih.gov Although significant progress has been made, there is still a demand for more robust and varied methods, especially those that provide enantioselective control to access specific stereoisomers, which can be critical for biological activity. illinois.edu The creation of building blocks like this compound is a testament to current capabilities, but future work will aim to diversify the types of functional groups that can be readily installed on the oxetane core.
A promising future direction involves the design of novel reactive intermediates that can serve as platforms for divergent synthesis. For example, the development of oxetane sulfonyl fluorides opens up new chemical space by allowing for coupling with a wide range of nucleophiles, facilitating the synthesis of previously inaccessible 3,3-disubstituted oxetanes. digitellinc.com This strategy could be applied to generate a library of analogues based on the this compound scaffold, enabling a deeper exploration of structure-activity relationships.
Furthermore, research is expected to focus on a more profound understanding of the conformational effects of oxetane incorporation. The rigid, puckered structure of the ring can lock the conformation of adjacent alkyl chains, which can be harnessed to pre-organize a molecule for optimal binding to a biological target. researchgate.net Future studies will likely employ a combination of synthesis, computational modeling, and biophysical analysis to better predict and exploit these conformational effects. As the synthetic toolkit expands, oxetane-containing compounds will be applied to an even broader array of challenging biological targets, from enzymes to protein-protein interactions, solidifying their role in the discovery of next-generation therapeutics. nih.gov
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Oxetane |
| Oxetan-3-one |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of (3-(Benzylamino)oxetan-3-yl)methanol, and how can they inform experimental design?
- Molecular formula : C₁₁H₁₅NO₂ (MW: 193.25 g/mol) .
- Structural features : Combines an oxetane ring (a strained 4-membered oxygen heterocycle) with a benzylamino group and a hydroxymethyl substituent. The oxetane ring increases metabolic stability and solubility compared to larger cyclic ethers, while the benzylamine moiety may facilitate interactions with biological targets .
- Practical considerations : Stability data for related oxetane derivatives suggest storage at 0–8°C to prevent degradation .
Q. What synthetic methodologies are reported for this compound and structurally related compounds?
- Reductive amination : Evidence from analogous compounds (e.g., ethyl 2-(3-(benzylamino)oxetan-3-yl)acetate) indicates that reductive amination using benzylamine and oxetane derivatives under H₂/Pd-C catalysis is a viable route .
- Microwave-assisted synthesis : For structurally complex derivatives, microwave irradiation (e.g., 100–150°C in dioxane/water) with Pd(0) catalysts can improve reaction efficiency .
- Critical step : Acidic workup (e.g., HCl) is often required to isolate the free amine .
Q. How can researchers confirm the structural identity of this compound?
- 1H NMR characterization : Key signals include:
- δ 1.5–2.0 ppm (oxetane ring protons, split due to ring strain).
- δ 3.5–4.0 ppm (benzylamine -CH₂- and hydroxymethyl group).
- δ 7.2–7.4 ppm (aromatic protons from the benzyl group) .
Advanced Research Questions
Q. What are the challenges in analyzing stereochemical outcomes during the synthesis of this compound?
- Racemization risk : The oxetane ring’s strain can lead to unintended stereochemical outcomes during reactions involving nucleophilic attack (e.g., amination).
- Mitigation : Use chiral catalysts (e.g., Pd-C with chiral ligands) or enantiopure starting materials. Monitor reactions via chiral HPLC or polarimetry .
Q. How does the oxetane ring influence the compound’s reactivity in nucleophilic substitution reactions?
- Enhanced reactivity : The oxetane’s ring strain (~26 kcal/mol) increases susceptibility to ring-opening reactions. For example:
- Tosylation : Reacts with tosyl chloride in pyridine to form a tosylate intermediate, enabling further functionalization .
- Nucleophilic displacement : The hydroxymethyl group can be substituted with halides (e.g., PBr₃) to generate electrophilic intermediates for cross-coupling .
Q. What computational methods can predict the metabolic stability of this compound?
- In silico tools : Use DFT calculations (e.g., Gaussian 16) to evaluate oxetane ring strain and bond dissociation energies.
- ADME prediction : Software like Schrödinger’s QikProp can estimate metabolic liability of the benzylamino group (e.g., CYP450-mediated N-dealkylation) .
Data Contradiction & Resolution
Q. Discrepancies in reported melting points for oxetane derivatives: How to validate experimental data?
- Example : While oxetan-3-ol (PB00080) has a reported mp of 48°C , similar compounds like 3-benzyloxybenzyl alcohol show variability (mp 48–59°C) depending on purity .
- Resolution : Use differential scanning calorimetry (DSC) with high-purity samples (>98% by HPLC) and control heating rates (1–5°C/min) to ensure reproducibility .
Methodological Recommendations
Q. What analytical techniques are critical for detecting degradation products in stability studies?
- HPLC-MS : Monitor for oxidative degradation (e.g., hydroxymethyl → carboxylic acid) or hydrolysis of the oxetane ring.
- Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks and compare to controls stored at 2–8°C .
Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?
- Core modifications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
